[(2,6-Difluorophenyl)methyl](pentan-2-yl)amine
Overview
Description
“(2,6-Difluorophenyl)methylamine” is an organic compound with the molecular formula C12H17F2N . It has a molecular weight of 213.27 g/mol .
Molecular Structure Analysis
The molecular structure of “(2,6-Difluorophenyl)methylamine” consists of a pentan-2-yl group (a five-carbon alkyl chain with a functional group at the second carbon) attached to a methyl group, which is further attached to a 2,6-difluorophenyl group (a phenyl ring with fluorine atoms at the 2nd and 6th positions) .Physical and Chemical Properties Analysis
The physical and chemical properties of “(2,6-Difluorophenyl)methylamine” such as its melting point, boiling point, and density are not specified in the web search results .Scientific Research Applications
Organic Light-Emitting Devices
Compounds with difluorophenyl-functionalized arylamines, similar in structure to the chemical , have been synthesized and applied as hole-injecting and hole-transporting layers in organic light-emitting devices (OLEDs). The incorporation of fluorinated substituents enhances the performance of OLEDs by balancing injected carriers, demonstrating their potential in electronic and photonic applications (Li et al., 2012).
Asymmetric Hydrogenations
Difluorophenyl-functionalized compounds have been used as ligands in rhodium-catalyzed asymmetric hydrogenations. The structural modification of these ligands has shown a significant impact on the enantioselectivity and efficiency of the hydrogenation process, indicating their importance in the synthesis of chiral molecules (Balogh et al., 2013).
Spectroscopic Identification
In forensic science, derivatives of cathinones structurally related to "(2,6-Difluorophenyl)methylamine" have been identified and characterized through spectroscopic methods. This research aids in the understanding of novel psychoactive substances, demonstrating the role of difluorophenyl compounds in analytical chemistry (Nycz et al., 2016).
Anticancer Drug Development
Studies on amino acetate functionalized Schiff base organotin(IV) complexes have revealed their potential as anticancer drugs. Compounds with structures similar to "(2,6-Difluorophenyl)methylamine" have shown promising cytotoxicity against various human tumor cell lines, highlighting their application in medicinal chemistry (Basu Baul et al., 2009).
These examples underscore the diverse applications of compounds related to "(2,6-Difluorophenyl)methylamine" in scientific research, from enhancing the technology behind OLEDs to contributing to the development of new anticancer drugs. Their structural features, particularly the presence of difluorophenyl groups, play a crucial role in their functional properties and applications.
Safety and Hazards
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]pentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N/c1-3-5-9(2)15-8-10-11(13)6-4-7-12(10)14/h4,6-7,9,15H,3,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUPGQRNVGQERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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